Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate
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Overview
Description
Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a unique structure that includes a thiazine ring, a furan ring, and an ethoxycarbonylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Ethoxycarbonylphenyl Group: The final step involves coupling the thiazine-furan intermediate with an ethoxycarbonylphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate
- Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(thiophen-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate
Uniqueness
Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O6S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H18N2O6S/c1-3-27-18(24)13-6-8-14(9-7-13)21-20-22(12-15-5-4-10-28-15)17(23)11-16(29-20)19(25)26-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
VWYKBRYDSJBXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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